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(5-Amino-3-chloropyridin-2-yl)methanol

Cat. No.: B13022317
M. Wt: 158.58 g/mol
InChI Key: LPIZDTRKJNGWDA-UHFFFAOYSA-N
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Description

(5-Amino-3-chloropyridin-2-yl)methanol is a pyridine-based chemical building block of interest in medicinal and organic chemistry research. With a molecular formula of C6H7ClN2O, this compound features both an amino group and a hydroxymethyl group on the chloropyridine ring, making it a versatile intermediate for the synthesis of more complex molecules . The primary value of this compound lies in its application as a precursor in pharmaceutical research and development. Pyridine derivatives are prevalent in FDA-approved drugs and are frequently investigated for their diverse biological activities . The presence of the chlorine atom can significantly modulate the lipophilicity and electronic properties of the molecule, thereby influencing its permeability through cell membranes and its interaction with biological targets . Similarly, the aminopyridine moiety is a common structural feature in compounds with documented antimicrobial and antitumor properties, often acting as inhibitors of various kinases and enzymes crucial for cell proliferation . Researchers utilize this compound as a key synthon for constructing heterocyclic scaffolds, such as pyridine-triazole hybrids, which have shown promise in early-stage research for their antimicrobial and anticancer effects . The functional groups on the pyridine ring allow for further chemical modifications, including nucleophilic substitution of the chlorine atom, esterification, or amidation of the alcohol, and condensation reactions involving the amino group . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2O B13022317 (5-Amino-3-chloropyridin-2-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

(5-amino-3-chloropyridin-2-yl)methanol

InChI

InChI=1S/C6H7ClN2O/c7-5-1-4(8)2-9-6(5)3-10/h1-2,10H,3,8H2

InChI Key

LPIZDTRKJNGWDA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)CO)N

Origin of Product

United States

Reactivity and Chemical Transformations of 5 Amino 3 Chloropyridin 2 Yl Methanol

Functional Group Interconversions on the Pyridine (B92270) Ring

The strategic positioning of the amino, chloro, and hydroxymethyl groups on the pyridine scaffold of (5-Amino-3-chloropyridin-2-yl)methanol allows for a variety of functional group interconversions, enabling the synthesis of a wide array of derivatives.

Reactions of the Amino Group

The amino group at the 5-position of the pyridine ring is a primary nucleophilic center and can readily participate in a range of chemical reactions, including alkylation, acylation, condensation, and cyclization, leading to the formation of new carbon-nitrogen and carbon-heteroatom bonds.

The primary amino group of this compound can be readily alkylated or acylated to introduce various substituents. These reactions typically proceed via standard protocols for the functionalization of arylamines.

Alkylation: While direct alkylation of this compound is not extensively documented in the reviewed literature, the N-alkylation of related amino-heterocycles is a common transformation. For instance, the alkylation of aminopyrimidines and other amino alcohols can be achieved using alkyl halides or through reductive amination. A "hydrogen-borrowing" catalytic approach, which utilizes alcohols as alkylating agents in the presence of an iridium catalyst, has been successfully employed for the alkylation of 1,2-amino alcohols. nih.gov This method offers an environmentally benign alternative to traditional alkylation with alkyl halides. In a related context, N-alkylation of 3-nitro-2-pyridone has been achieved by treatment with an alkaline solution and an alkyl iodide. google.com These examples suggest that the amino group of this compound would be amenable to similar alkylation strategies.

Acylation: The amino group can be acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. A relevant example is the condensation reaction between 3-amino-2-chloropyridine (B31603) and ethyl 2-aminobenzoate, which results in the formation of 2-Amino-N-(2-chloropyridin-3-yl)benzamide. researchgate.net This transformation highlights the feasibility of acylating the amino group of structurally similar compounds.

Table 1: Representative Alkylation and Acylation Reactions of Amino-Heterocycles

Starting MaterialReagent(s)Product TypeReference
1,2-Amino alcoholsAryl ketone, Iridium catalyst, Baseγ-Aminobutyric acid derivatives nih.gov
3-Nitro-2-pyridoneAlkyl iodide, BaseN-Alkyl-3-nitro-2-pyridone google.com
3-Amino-2-chloropyridineEthyl 2-aminobenzoateN-Acyl aminopyridine researchgate.net

The primary amino group of this compound is expected to undergo condensation reactions with aldehydes to form the corresponding Schiff bases (imines). This reaction is a fundamental transformation in organic chemistry and serves as a key step in the synthesis of various heterocyclic systems. While specific examples involving this compound are not detailed in the available literature, the general reactivity of aminopyridines supports this transformation. The resulting imine can then participate in further reactions, such as reductions to secondary amines or cyclization reactions.

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an endocyclic pyridine nitrogen, makes it a suitable precursor for the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines. The general strategy involves the reaction of a 2-aminopyridine (B139424) derivative with a suitable bis-electrophile.

The synthesis of imidazo[1,2-a]pyridines often proceeds via the condensation of a 2-aminopyridine with an α-haloketone, followed by intramolecular cyclization. This reaction, known as the Chichibabin reaction, is a cornerstone in the synthesis of this class of compounds. The endocyclic nitrogen of the pyridine ring acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone, followed by an intramolecular SN2 reaction where the exocyclic amino group displaces the halide. Subsequent dehydration leads to the aromatic imidazo[1,2-a]pyridine (B132010) ring system.

While direct cyclization of this compound to form imidazo[1,2-a]pyridines is not explicitly described, the extensive literature on the synthesis of imidazo[1,2-a]pyridines from various 2-aminopyridines provides a strong basis for its feasibility. These syntheses can be carried out under various conditions, including metal-free, catalyst-free, and microwave-assisted protocols.

The formation of fused pyrimidine (B1678525) rings is also a plausible transformation. The reaction of aminopyrazoles with enaminones or enaminonitriles has been shown to produce pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov This suggests that this compound could potentially react with appropriate three-carbon synthons to construct a fused pyrimidine ring.

Table 2: Examples of Fused Heterocycle Synthesis from Amino-Heterocycles

Starting MaterialReagent(s)Fused HeterocycleReference
2-Aminopyridineα-HaloketoneImidazo[1,2-a]pyridine-
AminopyrazoleEnaminone/EnaminonitrilePyrazolo[1,5-a]pyrimidine nih.gov

Reactions of the Halogen (Chlorine) Moiety

The chlorine atom at the 3-position of the pyridine ring is susceptible to nucleophilic displacement, a characteristic reaction of halopyridines.

The chlorine atom on the pyridine ring can be displaced by various nucleophiles, most notably amines, through a nucleophilic aromatic substitution (S_N_Ar) mechanism. mdpi.commdpi.com This reaction is a powerful tool for introducing nitrogen-containing substituents onto the pyridine core. The S_N_Ar reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the substitution product.

The reactivity of the chloropyridine towards S_N_Ar is influenced by the electronic nature of the ring and the position of the halogen. In the case of this compound, the presence of the electron-donating amino group may decrease the reactivity of the ring towards nucleophilic attack compared to an unsubstituted chloropyridine. However, these reactions can often be facilitated by the use of a base and elevated temperatures.

A highly regioselective nucleophilic aromatic substitution has been demonstrated in the reaction of 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine with 2,6-dichloro-3-nitropyridine, where the amino group of the isoquinoline (B145761) selectively displaces the chlorine at the 2-position of the nitropyridine. This example underscores the feasibility of selective S_N_Ar reactions in related systems.

Table 3: Conditions for Nucleophilic Aromatic Substitution with Amines

Substrate TypeNucleophileConditionsProduct TypeReference
2,4-DichloroquinazolinePrimary/Secondary AminesVarious solvents, temperatures4-Aminoquinazoline mdpi.com
2,6-Dichloro-3-nitropyridinePrimary ArylamineN,N-Diisopropylethylamine (DIEA)N-Aryl-3-nitropyridin-2-amine
Cross-Coupling Reactions

The chloro group at the 3-position and the amino group at the 5-position of this compound are amenable to various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: While specific examples involving this compound are not extensively documented in the provided results, the Suzuki-Miyaura coupling of other chloropyridines with arylboronic acids is a well-established transformation. researchgate.net This reaction typically employs a palladium catalyst, often with specialized N-heterocyclic carbene (NHC) ligands, and a base to facilitate the coupling of the halide with the boronic acid. researchgate.net The conditions are generally mild, and the reaction tolerates a wide range of functional groups.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org The chloro substituent on the this compound scaffold can potentially participate in Sonogashira coupling to introduce alkynyl moieties, leading to the synthesis of various substituted pyridines.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. This reaction can be applied to couple amines with aryl halides. In the context of this compound, the chloro group could react with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. Conversely, the amino group of the compound itself can act as the nucleophile in reactions with other aryl halides. Efficient methods have been developed for the Buchwald-Hartwig cross-coupling of 5-amino- or 5-halo-1,2,3-triazoles with (het)aryl halides and amines, respectively, using palladium complexes with N-heterocyclic carbene ligands. nih.gov Selective amination of a di-halogenated substrate, such as 6-bromo-2-chloroquinoline, demonstrates the possibility of controlling reactivity at different halogenated positions, which could be relevant for substrates like this compound if further halogenated. nih.gov

Table 1: Overview of Potential Cross-Coupling Reactions

Reaction Name Reactant on Pyridine Ring Coupling Partner Key Reagents Potential Product Moiety
Suzuki-Miyaura Chloro group Arylboronic acid Palladium catalyst, Base Aryl-substituted pyridine
Sonogashira Chloro group Terminal alkyne Palladium catalyst, Copper(I) co-catalyst, Base Alkynyl-substituted pyridine
Buchwald-Hartwig Chloro group Amine Palladium catalyst, Base Amino-substituted pyridine
Buchwald-Hartwig Amino group Aryl halide Palladium catalyst, Base N-Aryl-substituted aminopyridine

Reactions of the Hydroxymethyl Group

The hydroxymethyl group at the 2-position is a primary alcohol and can undergo a range of characteristic reactions.

The primary alcohol of the hydroxymethyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. While specific examples for this compound were not detailed in the search results, this is a standard transformation in organic chemistry. Common oxidizing agents for converting primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would typically lead to the corresponding carboxylic acid.

The hydroxyl group can readily undergo etherification and esterification reactions. In a patented synthesis of Raltegravir, an antiviral medication, a similar structural motif involving an alcohol is mentioned to undergo reactions in solvents like methanol (B129727) or ethanol, which can also act as reagents in etherification under certain conditions. google.com For instance, Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, would yield an ether. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride), often in the presence of an acid catalyst. A patent for a Met kinase inhibitor, BMS-777607, describes the formation of an ether linkage by reacting a 4-chloropyridine (B1293800) with a phenol (B47542) under SNAr conditions, highlighting a relevant transformation for related structures. researchgate.net

The pyridine nitrogen and the oxygen of the hydroxymethyl group can act as a bidentate ligand, chelating to metal centers. researchgate.net Similarly, the amino group can also participate in coordination. The presence of multiple potential donor atoms (pyridine nitrogen, amino nitrogen, and hydroxyl oxygen) makes this compound an interesting candidate for the formation of coordination complexes with various transition metals. mdpi.com The specific coordination mode would depend on the metal ion, the other ligands present, and the reaction conditions. The study of such complexes is crucial in the development of new catalysts and materials. For example, 2-pyridylmethanol itself has been shown to act as a bidentate N,O-chelating ligand in a variety of mononuclear and binuclear transition metal complexes. researchgate.net

Tandem Reactions and Cascade Processes Involving the Compound

The multifunctionality of this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. Such processes are highly efficient and atom-economical. For instance, a cascade reaction could be initiated at one functional group, which then triggers a subsequent reaction at another site within the molecule.

While specific cascade reactions starting directly from this compound are not explicitly detailed in the provided search results, related chemistries suggest possibilities. For example, cascade reactions involving aminopyridines have been used to synthesize complex heterocyclic systems. researchgate.net One could envision a scenario where a cross-coupling reaction on the chloro group is followed by an intramolecular cyclization involving the hydroxymethyl or amino group. The synthesis of 3-aminoindazoles through a cascade N-N bond formation highlights the utility of such strategies in building complex heterocyclic scaffolds. researchgate.net Similarly, one-pot transformations leading to chromeno[2,3-b]pyridines demonstrate the power of cascade reactions in generating molecular diversity from simple starting materials. mdpi.com

Exploration of Reactive Intermediates and Reaction Mechanisms

Understanding the reactive intermediates and mechanisms of reactions involving this compound is key to optimizing existing transformations and discovering new ones. For the cross-coupling reactions, the mechanisms are generally well-understood and involve catalytic cycles with intermediates such as oxidative addition complexes, transmetalation intermediates, and reductive elimination products.

For reactions involving the hydroxymethyl group, intermediates could include alkoxides in etherification or esterification reactions, and aldehydes as intermediates in the oxidation to carboxylic acids. In tandem reactions, the initial product of one reaction becomes a reactive intermediate for the next. The study of these intermediates, often through spectroscopic methods and computational modeling, provides valuable insights into the reaction pathways.

Advanced Spectroscopic Characterization and Structural Analysis of 5 Amino 3 Chloropyridin 2 Yl Methanol

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups and vibrational modes.

For (5-Amino-3-chloropyridin-2-yl)methanol, an FT-IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band, typically in the region of 3200-3600 cm⁻¹, arising from the hydroxyl (-OH) group of the methanol (B129727) substituent.

N-H stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks typically appearing just below 3000 cm⁻¹ for the methylene (B1212753) (-CH₂-) group.

C=C and C=N stretches: Bands in the 1400-1650 cm⁻¹ region, characteristic of the pyridine (B92270) ring.

C-O stretch: A strong band in the 1000-1300 cm⁻¹ region from the primary alcohol.

C-N stretch: Absorption in the 1250-1350 cm⁻¹ range.

C-Cl stretch: A band in the 600-800 cm⁻¹ region.

Without experimental data, a specific data table cannot be generated.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

A Raman spectrum of this compound would provide valuable information about the pyridine ring vibrations and the C-Cl bond. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. However, no specific Raman spectral data for this compound has been found in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

For this compound, the expected signals in a ¹H NMR spectrum would be:

Aromatic Protons: Two distinct signals in the aromatic region (typically 6.5-8.5 ppm), corresponding to the two protons on the pyridine ring. Their splitting patterns would reveal their coupling to each other.

Amine Protons: A broad singlet corresponding to the two protons of the -NH₂ group. The chemical shift of this signal can vary depending on the solvent and concentration.

Methylene Protons: A singlet or a doublet (if coupled to the hydroxyl proton) for the -CH₂- group of the methanol substituent.

Hydroxyl Proton: A singlet or a triplet (if coupled to the methylene protons) for the -OH group. The chemical shift and multiplicity can be solvent-dependent.

No reliable, experimentally verified ¹H NMR data for this compound is currently available in the scientific literature.

¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule.

A ¹³C NMR spectrum of this compound would be expected to show six distinct signals:

Five signals for the carbon atoms of the pyridine ring. The chemical shifts would be influenced by the substituents (amino, chloro, and hydroxymethyl groups).

One signal for the methylene carbon (-CH₂OH), typically in the upfield region compared to the aromatic carbons.

Detailed chemical shift values are not available due to the lack of published experimental data.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in the unambiguous assignment of the ¹H and ¹³C NMR signals.

COSY: A COSY spectrum would show correlations between coupled protons, helping to confirm the connectivity of the protons on the pyridine ring.

HSQC: An HSQC spectrum would reveal correlations between each proton and the carbon atom to which it is directly attached, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

As no primary NMR data is available, no analysis of 2D NMR correlations can be provided.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, which has a molecular formula of C₆H₇ClN₂O, the expected monoisotopic mass is approximately 158.02469 Da. uni.luuni.lu The presence of a chlorine atom is particularly significant in mass spectrometry, as it results in a characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to an [M+2] peak that is about one-third the intensity of the molecular ion peak.

While specific experimental fragmentation data for this exact isomer is not widely published, predicted collision cross section (CCS) data for closely related isomers like (6-amino-3-chloropyridin-2-yl)methanol (B1523471) and (6-amino-5-chloropyridin-3-yl)methanol (B2614835) provide insight into its expected behavior in the mass spectrometer. uni.luuni.lu In soft ionization techniques like electrospray ionization (ESI), the compound is expected to be readily observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

Common fragmentation pathways would likely involve the neutral loss of small molecules. A prominent fragment would be expected from the loss of a water molecule (H₂O) from the methanol group, leading to a dehydrated cation [M+H-H₂O]⁺ with an m/z of approximately 141.02. uni.luuni.lu Further fragmentation could involve the loss of the entire hydroxymethyl group or other cleavages of the pyridine ring, depending on the collision energy applied.

Table 1: Predicted Mass Spectrometry Adducts and Fragments for C₆H₇ClN₂O Isomers Data based on predicted values for isomers such as (6-amino-3-chloropyridin-2-yl)methanol and (6-amino-5-chloropyridin-3-yl)methanol. uni.luuni.lu

Adduct/FragmentPredicted m/z (for ³⁵Cl)Description
[M]⁺158.02414Molecular Ion
[M+H]⁺159.03197Protonated Molecule
[M+Na]⁺181.01391Sodiated Adduct
[M+K]⁺196.98785Potassiated Adduct
[M-H]⁻157.01741Deprotonated Molecule
[M+H-H₂O]⁺141.02195Fragment from loss of water

X-ray Diffraction (XRD) for Single Crystal Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, providing information on bond lengths, bond angles, and intermolecular interactions.

As of the latest literature reviews, a complete single-crystal X-ray diffraction study for this compound has not been reported. Therefore, specific details such as its crystal system, space group, and unit cell dimensions are not available. The purpose of such a study would be to grow a suitable single crystal of the compound, expose it to an X-ray beam, and analyze the resulting diffraction pattern. This analysis would yield an electron density map from which the exact position of each atom (excluding hydrogens, which are often inferred) in the crystal lattice can be determined.

Although a specific crystal structure is not available, the functional groups present in this compound allow for a robust prediction of the types of intermolecular interactions that would govern its crystal packing. The understanding of these forces is crucial for crystal engineering. rsc.org

Hydrogen Bonding: The molecule possesses strong hydrogen bond donors in its amino (-NH₂) and hydroxyl (-OH) groups. It also contains multiple hydrogen bond acceptors: the nitrogen atom of the pyridine ring, the oxygen atom of the hydroxyl group, and the nitrogen atom of the amino group. This functionality would allow for the formation of an extensive and stable network of intermolecular hydrogen bonds. It is highly probable that the crystal structure would feature N-H···N, O-H···N, N-H···O, and O-H···O interactions, creating a highly organized three-dimensional supramolecular architecture. Studies on related pyridine derivatives confirm that such hydrogen bonds strongly influence crystal packing. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule.

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* and n → π* electronic transitions within the substituted pyridine ring system. The amino (-NH₂), chloro (-Cl), and hydroxymethyl (-CH₂OH) substituents modulate the electronic properties of the pyridine chromophore.

While a spectrum for the exact title compound is not available, data from the closely related compound 2-amino-5-chloropyridine (B124133) (in the form of its tetrachloromercurate salt) shows a significant absorption with a cutoff wavelength (λ_cutoff) at 348 nm. From this, an optical energy band gap (E_g) was calculated to be 3.566 eV. Given the similarity of the core chromophore, this compound is expected to exhibit a principal absorption band in a similar region of the UV spectrum. The amino group, acting as an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine.

Table 2: Expected UV-Vis Spectroscopic Characteristics for this compound Based on data from closely related aminopyridine compounds.

ParameterExpected Value/RegionAssociated Transition Type(s)
Absorption Maxima (λ_max)~340 - 350 nmπ → π* and n → π*
Optical Energy Gap (E_g)~3.5 eVElectronic transition energy

Theoretical and Computational Chemistry Studies on 5 Amino 3 Chloropyridin 2 Yl Methanol

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

No specific DFT studies on (5-Amino-3-chloropyridin-2-yl)methanol were identified in the available literature. DFT is a widely used computational method for investigating the electronic structure of many-body systems, like molecules, and is instrumental in predicting molecular properties.

Information regarding the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and the conformational landscape of this compound, as determined by DFT calculations, is not available in published research. Such studies would typically involve exploring the potential energy surface of the molecule to identify its most stable three-dimensional structure.

A vibrational frequency analysis for this compound, which would provide theoretical infrared and Raman spectra, has not been reported. This type of analysis is crucial for interpreting experimental spectroscopic data and assigning specific vibrational modes to the functional groups within the molecule.

Ab Initio Methods for Electronic Structure

Similarly, no studies employing ab initio methods, which are quantum chemistry methods based on first principles without the inclusion of experimental parameters, were found for this compound.

Electronic Structure Analysis

Frontier Molecular Orbitals (FMOs): HOMO and LUMO Analysis

A critical aspect of understanding a molecule's reactivity and electronic properties is the analysis of its Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. Regrettably, no published data on the HOMO-LUMO energies or their spatial distribution for this compound could be located.

In the absence of specific research on this compound, it is not possible to provide the detailed, data-driven article as requested. Future computational studies on this compound would be necessary to populate the outlined sections with factual and accurate information.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual guide to the charge distribution.

In a hypothetical MEP analysis of this compound, distinct regions of positive, negative, and neutral potential would be identified. Generally, regions of negative potential, often colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. For this molecule, these would likely be concentrated around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methanol (B129727) group due to the lone pairs of electrons.

A detailed MEP analysis would provide a qualitative prediction of how this compound might interact with other molecules, including potential receptor sites in a biological context.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

For this compound, an NBO analysis would elucidate the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is measured by the second-order perturbation theory energy, E(2). Significant E(2) values indicate strong electronic delocalization.

Key interactions expected in this molecule would include:

Delocalization of the lone pair electrons of the amino group (n(N)) into the antibonding π* orbitals of the pyridine ring.

Interactions between the lone pairs of the oxygen atom (n(O)) and adjacent antibonding orbitals.

The influence of the chlorine atom's lone pairs and the C-Cl sigma bond on the electronic structure of the ring.

In a study on the related isomer, 2-Amino-5-chloro pyridine, NBO analysis revealed strong π conjugation within the pyridine ring, enhanced by the amino and chloro substituents. googleapis.com A similar analysis on this compound would provide quantitative data on these stabilizing intramolecular charge-transfer interactions.

Table 1: Hypothetical NBO Analysis Data for this compound (Note: This table is illustrative and not based on actual experimental data)

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP (1) N7 π* (C3-C4) Value
LP (1) N7 π* (C5-C6) Value
LP (1) O9 σ* (C2-C8) Value

Atomic Charges and Orbital Hybridization

The distribution of atomic charges is a fundamental property that influences a molecule's polarity, solubility, and reactivity. Computational methods can calculate these charges, providing insight into the electronic environment of each atom. For this compound, the electronegative nitrogen, oxygen, and chlorine atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms would likely bear partial positive charges.

Orbital hybridization, also determined through NBO analysis, describes the mixing of atomic orbitals to form the hybrid orbitals involved in chemical bonds. For instance, the carbon atoms in the pyridine ring would be sp² hybridized, consistent with their aromatic character. The hybridization of the nitrogen in the amino group and the oxygen in the methanol group would also be determined, providing further detail on the molecular geometry and bonding.

Intermolecular Interaction Analysis

The way a molecule interacts with its neighbors is critical for understanding its physical properties, such as its crystal structure and boiling point, as well as its biological activity.

Non-Covalent Interaction (NCI) Index Studies

The Non-Covalent Interaction (NCI) index is a computational tool that helps to visualize and characterize weak intermolecular and intramolecular interactions. It plots the reduced density gradient against the electron density, revealing regions of hydrogen bonding, van der Waals interactions, and steric repulsion. An NCI analysis of this compound would map out these interactions, providing a comprehensive picture of the non-covalent forces at play, particularly in a condensed phase or a receptor-ligand complex.

Detailed Hydrogen Bonding Network Analysis

The presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the pyridine nitrogen, the hydroxyl oxygen, and the amino nitrogen) in this compound suggests that it can form a complex network of intermolecular hydrogen bonds. Computational studies on other aminopyridines have confirmed the significant role of hydrogen bonding in their crystal structures and interactions in solution. google.comnih.gov

A detailed analysis would involve identifying all possible hydrogen bonds, calculating their bond lengths and angles, and determining their energies. This information is crucial for understanding the crystal packing of the solid-state and its behavior in protic solvents.

Table 2: Hypothetical Hydrogen Bond Parameters for this compound Dimer (Note: This table is illustrative and not based on actual experimental data)

Donor-H···Acceptor D-H Distance (Å) H···A Distance (Å) D···A Distance (Å) Angle (D-H···A) (°)
N-H···N Value Value Value Value
O-H···N Value Value Value Value

Pi-Pi (π-π) Stacking Interactions

The aromatic pyridine ring in this compound allows for the possibility of π-π stacking interactions. These are non-covalent interactions between aromatic rings that are important in the stabilization of crystal structures and in the binding of molecules to proteins and DNA. Computational analysis can determine the geometry and energy of these stacking interactions, which can be either face-to-face or edge-to-face. The substituents on the pyridine ring would significantly modulate the strength and preferred geometry of these interactions.

Computational Prediction of Spectroscopic Properties and Validation with Experimental Data

There are no specific research findings or data tables available in the public domain that detail the computational prediction of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound. Consequently, a comparison and validation with experimental data for this compound cannot be provided at this time.

In general, computational chemistry employs methods like Density Functional Theory (DFT) and ab initio calculations to predict spectroscopic data. These theoretical predictions, when compared with experimental spectra, can provide valuable insights into molecular structure and bonding. However, such a study has not been published for this compound.

Elucidation of Reaction Pathways and Mechanisms through Computational Modeling

Similarly, there is a lack of published research that uses computational modeling to elucidate the reaction pathways and mechanisms specifically involving this compound. Computational modeling is a powerful tool for studying reaction kinetics and thermodynamics, allowing researchers to map out transition states and intermediates. This type of analysis provides a deeper understanding of how a reaction proceeds at the molecular level. Unfortunately, the scientific community has not yet published such investigations for this compound.

Due to the absence of specific research on this compound, no data tables or detailed findings can be presented for the outlined sections.

Advanced Applications of 5 Amino 3 Chloropyridin 2 Yl Methanol in Chemical Research

Role in Complex Heterocyclic Synthesis

The strategic placement of reactive functional groups on the pyridine (B92270) core of (5-Amino-3-chloropyridin-2-yl)methanol makes it a valuable precursor for the synthesis of more elaborate heterocyclic structures. The amino and hydroxymethyl groups can readily participate in cyclization and condensation reactions, leading to the formation of fused ring systems with diverse applications.

Synthesis of Fused Pyridine Systems

The development of fused pyridine systems, such as pyridopyrimidines, is of significant interest due to their wide range of biological and materials science applications. While direct examples of the use of this compound in the synthesis of such systems are not extensively documented in publicly available literature, its structure suggests a high potential for such transformations. For instance, the ortho-relationship of the amino and hydroxymethyl groups could be exploited in reactions with suitable reagents to form fused pyran or pyrimidine (B1678525) rings.

One-pot synthesis methodologies are increasingly employed for the efficient construction of complex heterocycles like chromeno[2,3-b]pyridines. mdpi.com These methods often involve the reaction of a substituted pyridine with other components in a single reaction vessel, leading to the formation of the fused system. The reactivity of the amino and hydroxymethyl groups in this compound makes it a prime candidate for similar one-pot cyclization strategies.

Building Block for Multifunctional Scaffolds

The presence of three distinct functional groups—amino, chloro, and hydroxymethyl—on the pyridine ring of this compound allows for its use as a multifunctional scaffold. Each of these groups can be selectively modified to introduce different functionalities, leading to the creation of complex molecules with tailored properties.

For example, the amino group can undergo acylation, alkylation, or diazotization reactions, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The chloro substituent provides a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of various aryl or alkyl groups. This versatility allows for the construction of polyheterocyclic compounds with potential applications in medicinal chemistry and materials science. mdpi.com

Coordination Chemistry and Ligand Design

The nitrogen atom of the pyridine ring and the nitrogen of the amino group, as well as the oxygen of the hydroxymethyl group, in this compound can act as donor atoms for coordination with metal ions. This makes the compound and its derivatives attractive ligands for the design of metal complexes with interesting structural and catalytic properties.

Metal Complex Formation and Characterization

Aminopyridine derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. nih.govresearchgate.netnsf.govekb.eg The resulting metal complexes often exhibit unique geometries and electronic properties that are dependent on the nature of the metal ion and the ligand. While specific studies on the metal complexes of this compound are not widely reported, it is expected to form complexes with various metal ions through coordination involving the pyridine nitrogen and the amino group, and potentially the hydroxymethyl oxygen.

The characterization of such complexes would typically involve techniques such as X-ray crystallography to determine the solid-state structure, as well as spectroscopic methods like IR, UV-Vis, and NMR spectroscopy to probe the coordination environment of the metal ion.

Role in Catalysis

Metal complexes derived from aminopyridine ligands have shown significant catalytic activity in a variety of organic transformations, including polymerization, oxidation, and cross-coupling reactions. nih.govnsf.govekb.egnih.gov The electronic and steric properties of the ligand play a crucial role in determining the catalytic performance of the metal complex.

The substituents on the pyridine ring of this compound, namely the electron-donating amino group and the electron-withdrawing chloro group, can influence the electron density at the metal center, thereby tuning its catalytic activity. For example, iron complexes bearing amino-pyridine ligands have been utilized as catalysts in atom transfer radical polymerization (ATRP). nsf.gov It is conceivable that metal complexes of this compound could also exhibit catalytic activity in similar or other transformations.

Development of Chemical Probes and Tools (excluding biological activity)

Substituted pyridines are frequently employed as core structures in the design of fluorescent chemical sensors for the detection of various analytes, including metal ions and anions. mdpi.comrsc.orgacs.org The photophysical properties of these sensors are often modulated by the interaction of the analyte with the pyridine ring or its substituents.

The presence of donor (amino, hydroxymethyl) and acceptor (pyridine ring) groups in this compound suggests that it could serve as a platform for the development of fluorescent probes. Modification of the functional groups could lead to sensors with selectivity for specific analytes. For instance, the amino group could be derivatized with a fluorophore, and the coordination of a metal ion to the pyridine nitrogen could lead to a change in the fluorescence signal. While no specific examples of this compound being used as a chemical probe have been reported, the general principles of sensor design suggest its potential in this area.

Conclusion and Future Research Directions

Summary of Key Research Findings

Research specifically detailing the synthesis, properties, and applications of (5-Amino-3-chloropyridin-2-yl)methanol is not extensively available in peer-reviewed literature. The compound is commercially available as a solid, typically light yellow in color. Its primary identification and basic properties have been established by chemical suppliers.

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number1638767-59-5
Molecular FormulaC6H7ClN2O achmem.com
Molecular Weight158.58 g/mol achmem.com
Physical FormSolid
InChI KeyXTCCQZCCCJDJLV-UHFFFAOYSA-N

The key research finding is the compound's existence as a stable, isolable chemical entity. However, beyond this, there is a notable absence of published data regarding its detailed spectroscopic characterization, reactivity profiles, and specific utility in synthetic or applied chemistry.

Unaddressed Challenges and Research Gaps

The primary research gap is the lack of fundamental chemical knowledge for this compound. The challenges associated with substituted pyridines in general offer a framework for understanding the specific hurdles for this compound.

Regioselective Synthesis: A significant challenge in pyridine (B92270) chemistry is the regioselective functionalization of the pyridine core. researchgate.netresearchgate.net The inherent electronic properties of the ring often direct reactions to specific positions, and achieving substitution at the C3 and C5 positions, especially with multiple competing directing groups (an electron-donating amino group and an electron-withdrawing chloro group), can be synthetically complex. researchgate.net The development of a robust and scalable synthesis for this compound is a major unaddressed challenge.

Reactivity and Functionalization: There is no documented research on the reactivity of the existing functional groups (amino, chloro, hydroxymethyl) on this specific scaffold. Understanding how the electronic interplay between the substituents affects the nucleophilicity of the amino group, the reactivity of the chloro group in displacement reactions, and the oxidation or derivatization of the methanol (B129727) moiety is a critical knowledge gap.

Physicochemical Properties: Detailed experimental data on properties such as pKa, solubility in various solvents, and crystallographic structure are absent. Thermodynamic properties, like the enthalpy of sublimation, which are crucial for applications in materials science, have not been studied. rsc.org

Prospective Avenues for Synthetic Innovation

Innovation in the synthesis of highly functionalized pyridines is an active area of research, with approaches ranging from traditional condensations to modern metal-catalyzed reactions. nih.govlookchem.com

Multi-component Reactions: The development of multicomponent reactions (MCRs) offers an efficient pathway to complex heterocyclic scaffolds like 2-aminopyridines from simple starting materials. researchgate.net Designing an MCR that could construct the this compound core in a single step would be a significant innovation.

Late-Stage Functionalization: A key area for exploration is the late-stage functionalization of simpler, more accessible pyridine derivatives. researchgate.net For instance, starting with a pre-formed 3-chloro-2-methylpyridine (B1302946) or 5-amino-2-methylpyridine (B47470) and introducing the remaining functional groups through regioselective C-H activation, halogenation, amination, or hydroxylation would be a valuable synthetic strategy. researchgate.net

Transition-Metal Catalysis: Modern synthetic methods, such as palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), could be explored for introducing the amino group onto a dichlorinated pyridine precursor. acs.org Similarly, copper-catalyzed processes are known to facilitate the synthesis of functionalized pyridines. nih.gov

Novel Cycloadditions: The use of [2+2+2] cycloadditions catalyzed by transition metals like Ruthenium or Nickel provides a powerful method for constructing polysubstituted pyridines from alkynes and nitriles. researchgate.net Investigating novel combinations of starting materials for a cycloaddition approach could yield an efficient route to this compound.

Potential for New Material and Catalytic Applications

The specific combination of functional groups in this compound suggests its potential as a valuable building block in several advanced applications.

Medicinal Chemistry: Pyridine derivatives are ubiquitous in drug discovery. researchgate.netnih.gov The 3-aminopyridin-2(1H)-one scaffold, a related structure, shows significant biological activity. mdpi.com The title compound, possessing amino and hydroxyl groups, could serve as a key intermediate for synthesizing libraries of new chemical entities for screening against various therapeutic targets, including cancer and infectious diseases. nih.govnih.gov

Coordination Chemistry and Catalysis: The aminopyridine scaffold is a well-established ligand type in coordination chemistry and has been used to create base metal catalysts, for instance, with iron (II) complexes for atom transfer radical polymerization (ATRP). nsf.gov The N-amino and O-hydroxyl groups of this compound could act as a bidentate ligand for various transition metals, opening avenues for developing new homogeneous catalysts.

Materials Science: Porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are often constructed from nitrogen-containing heterocyclic linkers. wikipedia.org The directional hydrogen bonding capabilities and potential for coordination make this compound an attractive candidate as an organic linker for designing new porous materials for applications in gas storage or separation. wikipedia.orgacs.org

Q & A

Q. Key Variables Table

ParameterOptimal RangeImpact on Yield
Temperature40–60°C>60°C degrades amine
SolventEthanol/H₂OPolar aprotic solvents reduce byproducts
Catalyst Loading5% Pd/CHigher loading accelerates reduction

How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

Q. Basic Research Focus

  • ¹H NMR : The hydroxymethyl group (-CH₂OH) shows a triplet at δ 4.5–5.0 ppm, while the aromatic protons (pyridine ring) appear as doublets between δ 7.0–8.5 ppm. Amino protons (NH₂) are typically broad singlets at δ 5.0–6.0 ppm but may exchange in D₂O .
  • IR : O-H stretching (3200–3600 cm⁻¹) and C-Cl vibrations (650–750 cm⁻¹) confirm functional groups.
  • MS : Molecular ion peaks [M+H]⁺ at m/z 173.5 (calculated) with fragment ions at m/z 155 (loss of H₂O) and m/z 138 (loss of Cl) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to assign coupling patterns in crowded spectra, particularly for regiochemical confirmation .

What strategies address contradictions in solubility and stability data for this compound under varying pH?

Advanced Research Focus
Contradictions arise from protonation states:

  • Acidic Conditions (pH < 4) : The amino group is protonated, increasing solubility in polar solvents (e.g., water) but risking Cl⁻ displacement via hydrolysis.
  • Neutral/Alkaline Conditions (pH 7–9) : The compound is less soluble but more stable. Stability studies (HPLC, TGA) show degradation <5% at 25°C over 30 days when stored in amber vials under N₂ .

Q. Methodological Approach :

Perform pH-dependent solubility assays (shake-flask method).

Validate stability via accelerated aging tests (40°C/75% RH for 14 days).

Cross-reference with DFT calculations to predict protonation effects on electronic structure .

How can computational methods (DFT, MD) predict the reactivity of this compound in drug discovery contexts?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to map electrophilic regions (e.g., chlorinated C3 position) and nucleophilic sites (amino group). HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, suitable for coupling reactions .
  • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., kinases). Pyridine ring π-stacking and hydrogen bonding (via -CH₂OH) are critical for affinity .

Case Study : A Cu(II) complex of a related pyridinylmethanol derivative showed enhanced anticancer activity via ROS generation, validated by docking studies .

What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?

Q. Advanced Research Focus

  • Challenge : Low concentrations (<1 µM) in plasma require high sensitivity.
  • Solution : Use LC-MS/MS with a C18 column (2.6 µm, 100 Å) and mobile phase (0.1% formic acid in acetonitrile/water). Derivatization with dansyl chloride enhances detection limits (LOQ = 0.1 ng/mL) .

Q. Validation Parameters :

ParameterResult
LinearityR² > 0.999
Recovery92–105%
Matrix Effect±15% (IS corrected)

How does steric hindrance from the hydroxymethyl group influence regioselectivity in cross-coupling reactions?

Advanced Research Focus
The -CH₂OH group at C2 sterically blocks electrophilic substitution at C2/C6 positions, directing reactions (e.g., Suzuki coupling) to C4. For example, coupling with aryl boronic acids at C4 achieves >80% yield using Pd(PPh₃)₄/K₂CO₃ in DMF at 80°C .

Q. Experimental Design :

  • Compare yields for C4 vs. C6 substitution using X-ray crystallography to confirm regiochemistry .

What are the implications of WGK 3 classification for handling and disposal in laboratory settings?

Basic Research Focus
WGK 3 (highly water-hazardous) mandates strict protocols:

  • Storage : In sealed containers with secondary containment.
  • Disposal : Incineration (≥1200°C) with scrubbing for HCl byproducts.
  • Spill Management : Absorb with vermiculite and neutralize with sodium bicarbonate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.